molecular formula C6H13NO3S B8301762 4-Ethyl-4-methyltetrahydro-1,2,3-oxathiazine 2,2-dioxide

4-Ethyl-4-methyltetrahydro-1,2,3-oxathiazine 2,2-dioxide

Cat. No. B8301762
M. Wt: 179.24 g/mol
InChI Key: MFFRTUKQYVJKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722727B2

Procedure details

To a solution of 3-methylpentyl sulfamate from Step 1 (1.25 mmol) in 8 mL of dichloromethane was added sequentially MgO (116 mg, 30 mmol), PhI(OAc)2 (443 mg 1.4 mmol), and Rh2(oct)4 (20 mg, 0.025 mmol). The suspension was stirred vigorously and heated at 40° C. for 3 h. The reaction mixture was cooled to room temperature, diluted with 20 mL of dichloromethane, and filtered through a pad of Celite then concentrated. The crude product was purified by multiple flash chromatographies (5% ethyl acetate/dichloromethane) to give 4-ethyl-4-methyltetrahydro-1,2,3-oxathiazine 2,2-dioxide.
Quantity
1.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](=[O:11])(=[O:10])([O:3][CH2:4][CH2:5][CH:6]([CH3:9])[CH2:7][CH3:8])[NH2:2].C(OI(C1C=CC=CC=1)OC(=O)C)(=O)C>ClCCl>[CH2:7]([C:6]1([CH3:9])[CH2:5][CH2:4][O:3][S:1](=[O:10])(=[O:11])[NH:2]1)[CH3:8]

Inputs

Step One
Name
Quantity
1.25 mmol
Type
reactant
Smiles
S(N)(OCCC(CC)C)(=O)=O
Name
MgO
Quantity
116 mg
Type
reactant
Smiles
Name
Quantity
443 mg
Type
reactant
Smiles
C(C)(=O)OI(OC(C)=O)C1=CC=CC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by multiple flash chromatographies (5% ethyl acetate/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(NS(OCC1)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.